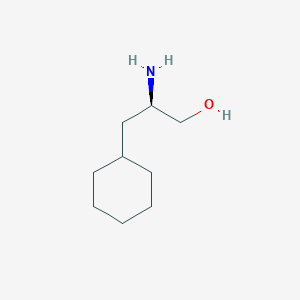

d-cyclohexylalaninol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of d-cyclohexylalaninol

(R)-2-Amino-3-cyclohexylpropan-1-ol

Executive Summary

d-Cyclohexylalaninol (specifically the D- isomer, chemically defined as (R)-2-Amino-3-cyclohexylpropan-1-ol ) is a critical chiral building block in medicinal chemistry. Structurally, it is the reduced alcohol derivative of D-cyclohexylalanine, characterized by a saturated cyclohexane ring in place of the aromatic phenyl ring found in phenylalaninol.

This saturation imparts unique physicochemical properties—specifically increased lipophilicity and steric bulk—making it an invaluable scaffold for renin inhibitors , peptide isosteres , and G-protein coupled receptor (GPCR) ligands . Its primary utility lies in its ability to mimic the transition state of peptide bond hydrolysis while providing enhanced metabolic stability compared to its aromatic counterparts.

Note on Stereochemistry:

-

D-Cyclohexylalaninol corresponds to the (R)-configuration .

-

L-Cyclohexylalaninol corresponds to the (S)-configuration .

-

Caution: The (S)-enantiomer is dextrorotatory (+), meaning "d-cyclohexylalaninol" (lowercase d) technically refers to the L-isomer. However, in drug development, "D-" typically refers to the unnatural amino acid series (R). This guide focuses on the chemical entity 2-Amino-3-cyclohexylpropan-1-ol with specific references to the D-(R) series where applicable.

Molecular Architecture & Identification

| Property | Detail |

| IUPAC Name | (R)-2-Amino-3-cyclohexylpropan-1-ol |

| Common Synonyms | D-Cha-ol; (R)-Cyclohexylalaninol; 3-Cyclohexyl-D-alaninol |

| CAS Number | 103808-94-2 (Generic/Racemic); 117160-99-3 (L-isomer HCl salt, for reference) |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| Chiral Center | C2 (R-configuration for D-series) |

| SMILES | NCO (for R-isomer) |

Physicochemical Profile

The saturation of the phenyl ring significantly alters the electronic and steric profile compared to phenylalaninol. The cyclohexyl group is non-planar (chair conformation), occupying more steric volume than the planar phenyl ring.

| Parameter | Value / Description | Context |

| Physical State | Waxy solid or viscous oil (Free Base) | Hygroscopic; tends to absorb atmospheric moisture. |

| Melting Point | 230 °C (dec) | Value for the Hydrochloride salt . Free base melts significantly lower (approx. 60–70 °C). |

| Boiling Point | ~289 °C (Predicted) | High BP due to hydrogen bonding (amine + alcohol). |

| Density | 0.984 g/cm³ | Lower density than phenylalaninol due to loss of aromaticity. |

| Solubility | Methanol, Ethanol, DMSO, dilute acid. | High solubility in polar protic solvents. |

| Lipophilicity (LogP) | 1.90 | More lipophilic than Phenylalaninol (LogP ~1.1), enhancing membrane permeability. |

| pKa | ~9.5 (Amine) | Typical primary aliphatic amine basicity. |

| Optical Rotation | [α]₂₀/D -19.7° (approx) | Value for D-series derivatives. The (S)-isomer is (+).[1][2][3][4] |

Synthetic Methodology

The synthesis of D-cyclohexylalaninol generally follows two high-fidelity pathways. The choice depends on the starting material availability (D-Phenylalanine vs. D-Cyclohexylalanine).

Protocol A: Catalytic Hydrogenation of D-Phenylalaninol

This is the preferred industrial route as it avoids expensive hydride reagents.

-

Substrate: D-Phenylalaninol.

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).

-

Conditions: 50–60 °C, 5–10 bar H₂ pressure, in dilute HCl/Isopropanol.

-

Mechanism: Heterogeneous catalysis reduces the aromatic ring to a cyclohexane ring.

-

Workup: Filtration of catalyst, concentration, and neutralization with NaOH to precipitate the free base.

Protocol B: Hydride Reduction of D-Cyclohexylalanine

Preferred for small-scale lab synthesis where D-Cyclohexylalanine is available.

-

Activation: D-Cyclohexylalanine is converted to its methyl ester or N-protected form.

-

Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) in refluxing THF.

-

Quench: Fieser workup (H₂O, 15% NaOH, H₂O) to remove aluminum salts.

Caption: Dual synthetic pathways for D-Cyclohexylalaninol via aromatic reduction (A) or carboxyl reduction (B).

Chemical Reactivity & Functionalization[7]

D-Cyclohexylalaninol possesses two nucleophilic centers: the primary amine (-NH₂) and the primary alcohol (-OH). This bifunctionality allows for versatile derivatization.

5.1 Cyclization to Oxazolidinones (Evans Auxiliary Analogs)

Reacting the amino alcohol with phosgene, triphosgene, or carbonyldiimidazole (CDI) yields a chiral oxazolidinone.

-

Utility: These derivatives serve as chiral auxiliaries for asymmetric alkylation or aldol reactions. The bulky cyclohexyl group provides excellent stereofacial differentiation, often superior to the benzyl group in phenylalaninol-derived auxiliaries due to the larger steric volume of the cyclohexane ring.

5.2 Oxidation to Amino Aldehydes

Controlled oxidation (Swern or Dess-Martin Periodinane) yields the N-protected amino aldehyde.

-

Utility: Key intermediate for synthesizing peptide isosteres (e.g., hydroxyethylene isosteres in renin inhibitors).

Caption: Divergent reactivity profile of D-Cyclohexylalaninol leading to auxiliaries and peptide mimics.

Applications in Drug Discovery[8][9]

6.1 Renin Inhibitors

The cyclohexylalanine scaffold is a cornerstone in the design of renin inhibitors (e.g., transition state analogs). The cyclohexyl group mimics the hydrophobic side chain of phenylalanine but offers a distinct "shape-space" that often improves binding affinity to the S1 hydrophobic pocket of the enzyme.

-

Mechanism: The amino alcohol moiety is often converted into a hydroxyethylene transition-state isostere, which binds irreversibly to the aspartyl protease active site.

6.2 GPCR Ligands

The lipophilicity of the cyclohexyl group enhances blood-brain barrier (BBB) penetration. Derivatives of cyclohexylalaninol have been explored as ligands for:

-

Opioid Receptors: As conformationally constrained peptide mimetics.

-

NPY Y1 Receptors: In the synthesis of cyclic isothiourea antagonists.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)[5]

-

Eye Irritation: Category 2A (H319)[5]

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

-

Hygroscopic Nature: Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C. The free base will absorb CO₂ and water from the air, degrading into a carbonate/hydrate crust.

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.

-

Spill Cleanup: Neutralize with dilute acid (if free base) or base (if salt), absorb with inert material (vermiculite), and dispose of as hazardous organic waste.

References

-

Sigma-Aldrich. (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride Product Sheet. Retrieved from

-

PubChem. 2-Amino-3-cyclohexylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

-

BenchChem. 2-Amino-3-cyclohexylpropan-1-ol hydrochloride Properties. Retrieved from

-

ChemicalBook. L-Cyclohexylalanine and Derivatives. Retrieved from

-

BOC Sciences. 3-amino-3-cyclohexyl-propan-1-ol Building Block. Retrieved from

Sources

- 1. 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride | CAS 117160-99-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride | CAS 117160-99-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

commercial availability of d-cyclohexylalaninol

Title: Strategic Sourcing and Technical Profile: D-Cyclohexylalaninol (R-2-Amino-3-cyclohexyl-1-propanol)

Part 1: Executive Technical Summary

D-Cyclohexylalaninol (CAS: 205445-49-4) is a critical chiral building block in the synthesis of metabolically stable peptidomimetics and advanced pharmaceutical intermediates. Unlike its L-isomer (widely used in renin inhibitors), the D-isomer is primarily utilized to introduce proteolytic resistance into peptide backbones and as a scaffold for chiral auxiliaries in asymmetric synthesis.

While the L-isomer is a commodity chemical, D-Cyclohexylalaninol is often a Tier 2 specialty chemical , frequently requiring custom synthesis or catalytic derivation from D-Phenylalaninol. This guide outlines the commercial landscape, "Make vs. Buy" decision matrices, and validated synthetic protocols to ensure supply chain security for drug development programs.

Part 2: Chemical Identity & Specifications

Precise stereochemical identification is paramount. Many suppliers default to the L-isomer unless the CAS and IUPAC names are rigorously verified.

| Parameter | Technical Specification |

| Common Name | D-Cyclohexylalaninol |

| IUPAC Name | (2R)-2-Amino-3-cyclohexylpropan-1-ol |

| CAS Number | 205445-49-4 (Free Base) |

| Related CAS | 5267-64-1 (D-Phenylalaninol precursor); 117160-99-3 (L-isomer HCl) |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Chiral Purity | ≥ 98% ee (Enantiomeric Excess) |

| Physical State | Waxy solid or viscous liquid (hygroscopic) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water |

Part 3: Commercial Availability Landscape

The supply chain for D-Cyclohexylalaninol is bifurcated between direct sourcing of the final product and sourcing of its aromatic precursor, D-Phenylalaninol.

Direct Suppliers (Tier 2 & Custom)

-

Primary Source: Specialty peptide reagent suppliers (e.g., APAC Pharmaceutical, ChemicalBook listed vendors).

-

Availability: Often "Inquire" or "Lead time 2-4 weeks."

-

Cost: High premium due to lower demand compared to the L-isomer.

Precursor Sourcing (Tier 1 Commodity)

-

Precursor: D-Phenylalaninol (CAS: 5267-64-1).[1]

-

Availability: Readily available from major catalogs (Sigma-Aldrich, TCI, Alfa Aesar).

-

Strategy: Industrial hydrogenation of D-Phenylalaninol is the most cost-effective route for >100g scale needs.

Part 4: Synthesis & Manufacturing Protocols

For research groups facing long lead times, in-house synthesis via catalytic hydrogenation of D-Phenylalaninol is a validated, high-yield pathway.

Make vs. Buy Decision Matrix

Figure 1: Decision logic for sourcing D-Cyclohexylalaninol based on scale and resource allocation.

Protocol: Catalytic Hydrogenation of D-Phenylalaninol

Objective: Conversion of D-Phenylalaninol to D-Cyclohexylalaninol via aromatic ring reduction.

Reagents:

-

Substrate: D-Phenylalaninol (CAS 5267-64-1).[1]

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂). Note: Rh/C is preferred to avoid racemization.

-

Solvent: Acetic Acid (AcOH) or Methanol/HCl mixture.

-

Hydrogen Source: H₂ gas (50-100 psi).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (66 mmol) of D-Phenylalaninol in 100 mL of glacial acetic acid.

-

Catalyst Addition: Add 1.0 g of 5% Rh/C (10 wt%) under an inert nitrogen atmosphere.

-

Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 60 psi (4 bar) with H₂.

-

Reaction: Agitate at Room Temperature (25°C) for 12–24 hours. Monitor via TLC (ninhydrin stain) or LC-MS for disappearance of the aromatic UV signature.

-

Workup: Filter the catalyst through a Celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

If using AcOH: Co-evaporate with toluene to remove traces of acid.

-

Basification: Dissolve residue in water, adjust pH to >12 with NaOH, and extract with DCM.

-

-

Purification: Dry organic layer over Na₂SO₄ and concentrate to yield D-Cyclohexylalaninol as a waxy white solid.

Yield: Typically 90-95%. Purity: >98% (check optical rotation).

Part 5: Quality Control & Handling

1. Chiral Purity Analysis (HPLC):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: Refractive Index (RI) or ELSD (Note: Cyclohexyl ring has weak UV absorbance compared to phenyl).

2. Storage Stability:

-

Hygroscopicity: High. The amine and alcohol groups readily absorb atmospheric moisture.

-

Storage: Store under Nitrogen or Argon at 2-8°C.

-

Shelf Life: 24 months if sealed properly.

Part 6: Applications in Drug Discovery

1. Peptidomimetics (Proteolytic Stability): Incorporating D-Cyclohexylalaninol into peptide drugs prevents degradation by endogenous proteases (e.g., Trypsin, Chymotrypsin) which strictly recognize L-amino acids. The bulky cyclohexyl group provides hydrophobic interaction similar to Phenylalanine but with different steric volume and lipophilicity (LogP ~1.9).

2. Chiral Auxiliaries: Used in the synthesis of chiral oxazolidinones (Evans auxiliaries analogues) to direct stereoselective alkylations and aldol condensations.

3. Pathway Visualization: Synthesis & Utility

Figure 2: Synthetic lineage and downstream applications of D-Cyclohexylalaninol.

References

-

PubChem. (2025).[1][2] Compound Summary: 2-Amino-3-cyclohexylpropan-1-ol.[2][3][4] National Library of Medicine.[2] [Link][2]

-

Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. Angewandte Chemie International Edition. [Link]

Sources

Technical Whitepaper: D-Cyclohexylalaninol Safety, Handling, and Strategic Utilization

Executive Summary

D-Cyclohexylalaninol (D-CHA-ol) is a critical chiral building block utilized in the synthesis of peptidomimetics, specifically renin inhibitors and HIV protease inhibitors. As a reduced derivative of D-cyclohexylalanine, it possesses a primary amine and a primary alcohol, rendering it a bidentate ligand and a reactive nucleophile.

While often categorized generically with amino alcohols, D-CHA-ol presents specific handling challenges due to its hygroscopicity and chemisorption of atmospheric CO₂ (carbamate formation). This guide moves beyond standard safety data sheets (SDS) to provide a causality-driven protocol for maintaining optical purity and chemical integrity during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

D-CHA-ol is the (R)-enantiomer of the cyclohexylalaninol pair. Understanding its stereochemistry is vital, as the (S)-enantiomer is more commonly encountered in natural amino acid derivatives.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (R)-2-Amino-3-cyclohexylpropan-1-ol | Stereocenter at C2 is R |

| Common Name | D-Cyclohexylalaninol | Derived from D-Phenylalanine reduction |

| CAS Number | 52675-65-3 (Free Base) | Note: (S)-isomer is 103808-94-2 |

| Molecular Formula | C₉H₁₉NO | MW: 157.25 g/mol |

| Physical State | White to off-white crystalline solid | Waxy texture indicates moisture absorption |

| Melting Point | 63–65 °C (Free Base) | HCl salt melts significantly higher (~230°C) |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Low solubility in non-polar alkanes (Hexane) |

| Basicity (pKa) | ~9.5 (Conjugate acid) | Typical for primary aliphatic amines |

Scientific Insight: The cyclohexyl ring imparts significant lipophilicity compared to alanine derivatives, altering its partition coefficient (LogP ~1.9). This impacts both its pharmacokinetics in drug design and its solubility profile during extraction protocols [1].

Toxicology & Hazard Assessment

The primary hazards of D-CHA-ol stem from its amine functionality . It is a strong base capable of causing caustic injury to mucous membranes.

Mechanism of Toxicity

-

Corrosivity: The unprotonated amine attacks membrane lipids, leading to irritation or burns (Skin Irrit. 2, Eye Dam. 1).

-

Respiratory Sensitization: Inhalation of dust or sublimed vapor triggers upper respiratory tract irritation (STOT SE 3).

Exposure Response Logic

The following diagram outlines the decision logic for exposure incidents, prioritizing neutralization and dilution.

Figure 1: Decision matrix for emergency response to D-cyclohexylalaninol exposure. Note the prohibition on neutralizing skin burns with acid, which can exacerbate tissue damage via exothermic reaction.

Strategic Handling & Preservation Protocols

The purity of D-CHA-ol is often compromised not by thermal degradation, but by atmospheric carbamylation . Primary amines react reversibly with CO₂ to form carbamates (

The "Air-Free" Weighing Protocol

To ensure stoichiometry in sensitive couplings (e.g., peptide synthesis), the following protocol is mandatory.

Prerequisites:

-

Glovebox or Nitrogen-flushed glove bag (Ideal).

-

Schlenk line with Argon (Acceptable).

-

Desiccator with P₂O₅ or activated silica.

Step-by-Step Methodology:

-

Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

-

Atmosphere Control: If a glovebox is unavailable, flush the headspace of the bottle with a gentle stream of dry Nitrogen/Argon for 30 seconds prior to scooping.

-

Transfer: Use a clean, oven-dried spatula. Do not use metal spatulas that show signs of corrosion (iron salts can catalyze oxidation).

-

Resealing: Parafilm is insufficient. Use electrical tape or a secondary containment vessel flushed with inert gas.

-

Validation: If the solid appears "wet" or clumps significantly, perform a ¹H-NMR in CDCl₃. Look for a broad signal downfield (>6 ppm) or peak broadening of the

-protons, indicating carbamate formation or water uptake.

Storage Logic

-

Temperature: Store at +2°C to +8°C. Lower temperatures reduce the rate of oxidation but increase the risk of water condensation upon opening.

-

Segregation: Store away from acid chlorides, anhydrides, and strong oxidizers. Segregate from aldehydes to prevent Schiff base formation.

Synthetic Utility & Application Context

D-CHA-ol is a scaffold of choice when increasing the lipophilicity of a peptide backbone is required without introducing aromaticity (as with Phenylalanine).

Renin Inhibitor Synthesis

In the development of anti-hypertensive agents, D-CHA-ol serves as a transition-state mimic. The cyclohexyl group fills the hydrophobic S1 subsite of the renin enzyme, while the amino-alcohol core mimics the tetrahedral intermediate of peptide bond hydrolysis [2].

Experimental Workflow: N-Alkylation

The following diagram illustrates a standard workflow for utilizing D-CHA-ol in a reductive amination sequence, highlighting the critical control points (CCPs).

Figure 2: Reductive amination workflow. Critical Control Point: Removal of water (molecular sieves) during imine formation is essential to drive equilibrium before the reduction step.

Quality Control Metrics

-

Optical Rotation:

should be monitored. For the (S)-enantiomer, it is typically -

Purity Check: HPLC using a C18 column with a basic mobile phase modifier (e.g., 0.1% NH₄OH) or ion-pairing agent is recommended to ensure sharp peak shape for the free amine.

References

-

PubChem. Compound Summary for CID 444569: (2S)-2-amino-3-cyclohexylpropan-1-ol. National Library of Medicine. Accessed October 26, 2025. Link

-

Sigma-Aldrich. Product Specification: (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride. Merck KGaA. Accessed October 26, 2025. Link

- National Institute of Standards and Technology (NIST).Physical Properties of Amino Alcohols.

theoretical studies on d-cyclohexylalaninol conformation

An In-Depth Technical Guide to the Theoretical and Experimental Conformational Analysis of D-Cyclohexylalaninol

Abstract

D-cyclohexylalaninol, a chiral β-amino alcohol, is a cornerstone building block in modern medicinal chemistry and asymmetric catalysis. Its utility as a chiral auxiliary, a ligand for asymmetric transformations, and a key structural motif in potent pharmaceuticals, such as renin inhibitors, is fundamentally dictated by its three-dimensional conformation.[1][2][3][4] The spatial arrangement of its cyclohexyl, aminomethyl, and hydroxymethyl groups governs its steric and electronic properties, which in turn determine its interaction with biological targets and its efficacy in directing stereochemical outcomes. This guide provides a comprehensive overview of the integrated computational and experimental methodologies employed to elucidate the conformational landscape of D-cyclohexylalaninol, offering researchers and drug development professionals a robust framework for understanding and predicting its behavior at the molecular level.

The Strategic Imperative: Why Conformation Matters

The biological activity and catalytic performance of a chiral molecule are inextricably linked to its shape. For D-cyclohexylalaninol, the key degrees of freedom include rotation around the Cα-Cβ and Cα-CH₂OH bonds, as well as the chair-boat-twist dynamics of the cyclohexane ring itself. The preferred orientation of these fragments defines the molecule's interaction pharmacophore and its steric profile. An accurate understanding of this conformational preference is not an academic exercise; it is a prerequisite for:

-

Rational Drug Design: Predicting how D-cyclohexylalaninol-containing inhibitors will bind to an enzyme's active site.[2]

-

Catalyst Optimization: Designing more efficient and selective chiral ligands for asymmetric synthesis.[3]

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with observed biological or chemical outcomes.

This guide details the synergistic application of theoretical modeling and experimental validation, a paradigm that underpins modern molecular design.

Part 1: In Silico Exploration—The Computational Workflow

We begin our analysis with computational chemistry, which provides a powerful and cost-effective means to explore the full potential energy surface (PES) of D-cyclohexylalaninol. This theoretical approach allows us to identify all energetically accessible conformations and understand the barriers between them, a feat often intractable by purely experimental means.[5]

Initial Scouting with Molecular Mechanics (MM)

Expertise & Experience: The first step in any robust conformational analysis is a broad, computationally inexpensive search to identify a pool of potential low-energy structures. Attempting to use high-level quantum mechanics for this initial exploration is inefficient. Molecular Mechanics (MM) force fields (e.g., MMFF94, MM3) are parameterized to quickly calculate the steric and electrostatic energies of a molecule, making them ideal for rapidly sampling thousands of potential conformations.[6][7] This initial step ensures that we do not overlook a potentially important, non-intuitive conformer.

Experimental Protocol: MM Conformational Search

-

Input Structure Generation: Build a 3D model of D-cyclohexylalaninol using a molecular editor.

-

Force Field Selection: Choose a suitable force field, such as MMFF94, which is well-parameterized for organic molecules.

-

Search Algorithm: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode) to rotate all relevant dihedral angles.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the MM potential energy surface.

-

Filtering: The resulting conformers are filtered based on an energy window (e.g., all structures within 10 kcal/mol of the global minimum) to create a manageable set of candidates for higher-level analysis.

Achieving High Accuracy with Density Functional Theory (DFT)

Expertise & Experience: While MM methods are excellent for searching, they lack the accuracy needed for definitive energy rankings. Density Functional Theory (DFT) provides a much more rigorous, quantum mechanical description of the electronic structure, leading to highly reliable geometries and relative energies.[8][9] The choice of functional and basis set is critical. For a flexible molecule like D-cyclohexylalaninol, where non-covalent intramolecular interactions (e.g., hydrogen bonding) are possible, a dispersion-corrected functional like ωB97XD is often superior to the more traditional B3LYP.[10] A Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost.

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

-

Input Geometries: Use the low-energy conformers identified from the MM search as starting points.

-

Method Selection: Specify the DFT method (e.g., ωB97XD) and basis set (e.g., 6-311+G(d,p)).

-

Geometry Optimization: Perform a full geometry optimization for each conformer. This process systematically alters the coordinates of the atoms until the forces on them are negligible, locating the exact minimum on the DFT potential energy surface.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10]

-

Energy Calculation: Calculate the single-point electronic energy, including zero-point vibrational energy (ZPVE) corrections from the frequency calculation, to determine the relative stability of each conformer.

Data Presentation: Hypothetical DFT Results for D-Cyclohexylalaninol Conformers

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (N-Cα-Cβ-Cγ) | H-Bond (O-H···N) Distance (Å) |

| Conf-1 | 0.00 | -175.2° (anti) | 2.15 |

| Conf-2 | 0.85 | +65.5° (gauche) | - |

| Conf-3 | 1.21 | -68.9° (gauche) | 2.98 |

| Conf-4 | 4.50 | +110.3° | - |

Capturing Molecular Motion with Molecular Dynamics (MD)

Expertise & Experience: DFT provides a static, gas-phase picture at 0 K. To understand how D-cyclohexylalaninol behaves in a biologically relevant environment (i.e., in solution at room temperature), we turn to Molecular Dynamics (MD) simulations. MD simulates the movement of atoms over time by solving Newton's equations of motion, providing invaluable insights into the molecule's flexibility, the stability of its conformations, and the energetic barriers for interconversion.[11]

Experimental Protocol: Solvated MD Simulation

-

System Setup: Place the lowest-energy DFT conformer of D-cyclohexylalaninol into a simulation box.

-

Solvation: Fill the box with an explicit solvent model (e.g., TIP3P for water).

-

Parameterization: Assign force field parameters (e.g., from GAFF or CGenFF) to the D-cyclohexylalaninol molecule.

-

Minimization & Equilibration: Perform energy minimization of the entire system, followed by a short equilibration period where the temperature and pressure are gradually brought to the desired values (e.g., 300 K, 1 atm) while the solute is restrained.

-

Production Run: Release the restraints and run the simulation for a desired length of time (e.g., 100 ns), saving the atomic coordinates at regular intervals.

-

Analysis: Analyze the resulting trajectory to monitor dihedral angle distributions, root-mean-square deviation (RMSD), and identify conformational transitions.

Visualization: Computational Analysis Workflow

Caption: Workflow for computational conformational analysis.

Part 2: Ground Truth—Experimental Validation

Trustworthiness: A computational model, no matter how sophisticated, remains a hypothesis until validated by empirical data. The synergy between theoretical prediction and experimental observation is the bedrock of scientific integrity.[12][13] We employ spectroscopic and diffraction techniques to probe the actual structure of D-cyclohexylalaninol and benchmark our in silico findings.

The Solid-State Benchmark: X-ray Crystallography

Expertise & Experience: X-ray crystallography provides the most unambiguous, high-resolution structural data for a molecule in its crystalline form.[14][15] By diffracting X-rays off a single crystal, we can determine the precise coordinates of every atom. This provides a definitive conformational "snapshot" that serves as a gold standard for validating the geometries predicted by DFT. It is crucial, however, to recognize that crystal packing forces can trap the molecule in a conformation that may not be the most stable one in solution.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction (High-Level)

-

Crystallization: Grow a high-quality single crystal of D-cyclohexylalaninol from a suitable solvent. This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[16]

-

Structure Refinement: An atomic model is built into the electron density map and refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, angles, and dihedral angles.

The Solution-State Reality: NMR Spectroscopy

Expertise & Experience: For applications in drug discovery and catalysis, the behavior of a molecule in solution is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating solution-state conformation.[17][18] Unlike crystallography, which observes a single static state, NMR measures properties that are an average over all conformations present in solution at equilibrium.

Key NMR experiments for conformational analysis include:

-

³J-Coupling Constants: The coupling constant between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them via the Karplus equation. Measuring these couplings provides quantitative constraints on the preferred rotamers.[5]

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶, where r is the distance between two protons. Observing an NOE between two protons indicates they are close in space (< 5 Å), providing crucial distance constraints for defining the overall 3D fold.[13]

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample of D-cyclohexylalaninol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that mimics the environment of interest.

-

1D ¹H NMR: Acquire a high-resolution proton NMR spectrum to measure chemical shifts and extract ³J-coupling constants.

-

2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations and measure inter-proton distances.

-

Data Integration: Use the experimentally derived coupling constants and distance restraints to either: a. Calculate the population distribution of the DFT-predicted conformers that best fits the experimental data. b. As input for a structure calculation program to generate a family of structures consistent with the NMR data.

Visualization: Theory and Experiment Integration

Caption: Integrating computational and experimental data.

Conclusion: A Unified Model for Predictive Science

The conformational analysis of D-cyclohexylalaninol is a clear illustration of the modern, multi-disciplinary approach required in drug and catalyst development. By initiating a broad search with molecular mechanics, refining energetics with high-level DFT, and simulating dynamic behavior with MD, we can construct a detailed theoretical model of its conformational landscape. This model, however, only gains true predictive power when rigorously benchmarked against experimental data from X-ray crystallography (for a solid-state anchor) and NMR spectroscopy (for solution-state dynamics). The resulting validated model enables scientists to understand the structural basis of D-cyclohexylalaninol's function and to rationally design next-generation molecules with enhanced potency, selectivity, and desired physicochemical properties.

References

- Brogli, F., & Heilbronner, E. (1971). The Conformation of Bicyclopropyl. Helvetica Chimica Acta.

- Alonso, J. L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PMC.

- Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ResearchGate.

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

- Kolossváry, I., & Guida, W. C. (1993). Comprehensive Conformational Analysis of the Four- to Twelve-Membered Ring Cycloalkanes. Semantic Scholar.

- Computational conformational analysis of cyclohexanes. (2017). YouTube.

- Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. SpringerLink.

- Mavromoustakos, T., et al. (2011). Putative bioactive conformers of small molecules: A concerted approach using NMR spectroscopy and computational chemistry. ResearchGate.

- Bailey, S., et al. (1993). X-ray Crystallographic Analysis of Inhibition of Endothiapepsin by Cyclohexyl Renin Inhibitors. PubMed.

- Ullah, H., et al. (2023). Density functional theory (DFT), molecular docking, and xanthine oxidase inhibitory studies of dinaphthodiospyrol S from Diospyros kaki L. PMC.

- Piktel, E., et al. (2021). Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. ResearchGate.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.

- X-ray Crystallography: Refinement and Structure deposition to PDB. (2021). YouTube.

- Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.

- Faria, R. P., et al. (2022). Molecular Dynamics Model to Explore the Initial Stages of Anion Exchange involving Layered Double Hydroxide Particles. MDPI.

- Tehrani, Z. A., & Ghiasi, M. R. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. ResearchGate.

- Le, T. H. (2018). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. ResearchGate.

- Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. auremn.

- Navrátilová, V., et al. (2021). Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E. MDPI.

- Bouyahya, A., et al. (2017). DFT-based QSAR studies and Molecular Docking of 1-Phenylcyclohexylamine Analogues as anticonvulsant of NMDA Receptor. ResearchGate.

- Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers.

- Gelin, M., & de la Mora, E. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI.

- Ali, M. T., et al. (2015). Density functional theory study of the conformational, electronic, and antioxidant properties of natural chalcones. PubMed.

- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.

- Tu, T., et al. (2020). NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. MDPI.

- Application of Molecular Dynamic Simulation. (2021). YouTube.

- x-ray crystallography & cocrystals of targets & ligands. (2023). YouTube.

Sources

- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallographic analysis of inhibition of endothiapepsin by cyclohexyl renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 5. auremn.org.br [auremn.org.br]

- 6. Conformation and formation tendency of the cyclotetrapeptide cyclo (D-Pro-D-Pro-L-Pro-L-Pro): experimental results and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Density functional theory study of the conformational, electronic, and antioxidant properties of natural chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Density functional theory (DFT), molecular docking, and xanthine oxidase inhibitory studies of dinaphthodiospyrol S from Diospyros kaki L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin | MDPI [mdpi.com]

Comprehensive Structural Analysis Guide: D-Cyclohexylalaninol

[1][2][3]

Executive Summary: The Chiral Scaffold in Drug Design

D-Cyclohexylalaninol (also known as (R)-2-amino-3-cyclohexylpropan-1-ol) represents a critical chiral building block in modern pharmaceutical synthesis.[1][2][3] As the reduced derivative of D-cyclohexylalanine, it serves as a potent chiral auxiliary and a pharmacophore in the development of peptide mimetics, particularly renin inhibitors and HIV protease inhibitors.

This guide provides a rigorous technical framework for the solid-state analysis of D-cyclohexylalaninol. Unlike rigid aromatic systems, the cyclohexyl moiety introduces conformational flexibility, often resulting in waxy or low-melting solids that challenge standard crystallographic protocols. This document outlines the specific methodologies required to obtain high-quality single-crystal X-ray diffraction (SC-XRD) data, determine absolute configuration, and map the hydrogen-bonding networks that define its catalytic utility.[1][2]

Chemical Context & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Before attempting structural elucidation, one must understand the molecule's behavior in solution and solid phases. D-Cyclohexylalaninol is an amphiphilic amino alcohol.[1][2][3]

| Property | Specification | Crystallographic Implication |

| Molecular Formula | C₉H₁₉NO | Light atom structure; weak scattering power.[1][2][3] |

| Chirality | (R)-Configuration | Requires anomalous dispersion analysis (Flack parameter). |

| Physical State | Waxy solid / Low MP | Difficult to mount; cryo-cooling is mandatory.[1][2][3] |

| Solubility | Soluble in EtOH, DCM, MeOH | Protic solvents facilitate H-bond network formation.[1] |

| Derivatization | Forms stable salts (HCl, Oxalate) | Salt formation is the primary strategy for obtaining diffraction-quality crystals.[1][2] |

Structural Homology

Structurally, D-cyclohexylalaninol is the hydrogenated analog of D-phenylalaninol.[2][3] While the phenyl ring in phenylalaninol is planar and rigid, the cyclohexyl ring in this target molecule adopts a chair conformation, increasing the steric bulk and altering the packing efficiency in the crystal lattice.

Experimental Protocol: Crystallization & Mounting

The primary bottleneck in analyzing amino alcohols is their tendency to form oils or amorphous solids due to strong intermolecular hydrogen bonding competing with lattice energy.

Salt Formation Strategy

Direct crystallization of the free base is often futile.[2][3] The protocol of choice is the formation of a hydrochloride or oxalate salt to introduce ionic interactions that stabilize the lattice.

Protocol:

-

Dissolve 50 mg of D-cyclohexylalaninol in minimal dry ethanol (0.5 mL).

-

Add 1.0 equivalent of 1M HCl in diethyl ether dropwise.

-

Redissolve the precipitate in hot methanol/ethyl acetate (1:3 ratio).

-

Allow slow evaporation at 4°C.

Automated Workflow Visualization

The following diagram outlines the decision matrix for obtaining diffraction-quality crystals.

Figure 1: Decision matrix for crystallizing flexible amino alcohols.[1][2][3] Salt formation is the critical intervention step.

X-Ray Diffraction Data Acquisition

Source Selection: Copper vs. Molybdenum

For D-cyclohexylalaninol (C, H, N, O only), the scattering power is low.

-

Mo-Kα (λ = 0.71073 Å): Standard, but produces weak diffraction for small organic crystals.[1][2][3] Anomalous signal is negligible.

-

Cu-Kα (λ = 1.54184 Å): Mandatory for this analysis.[1][2][3] The higher absorption cross-section of Oxygen and Nitrogen at this wavelength provides a stronger anomalous signal, which is essential for determining the absolute configuration (R vs S) using the Flack parameter.

Data Collection Parameters[2][3]

-

Temperature: 100 K (Cryostream). Cooling is non-negotiable to reduce thermal motion of the flexible cyclohexyl ring.

-

Completeness: >99% to ensuring accurate intensity statistics.

-

Redundancy: High redundancy (>4) is required to improve the signal-to-noise ratio for the weak anomalous differences.[1][2][3]

Structural Elucidation & Analysis

Once data is collected, the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT) and refined (SHELXL).

Conformational Analysis

The cyclohexyl group typically adopts a chair conformation.[2][3] A critical structural feature to analyze is the torsion angle around the C(alpha)-C(beta) bond.[1][2][3] In biologically active peptide mimetics, this side chain often adopts a gauche conformation relative to the amine, minimizing steric clash.

Hydrogen Bonding Network

Amino alcohols are defined by their capacity to act as both H-bond donors (NH₂, OH) and acceptors (O, N).[2][3]

-

Head-to-Tail Packing: Expect a "ladder" or "helical" arrangement where the amine of one molecule donates to the hydroxyl of the neighbor.

-

Chiral Recognition: In the pure enantiomer (D-form), the H-bond network will be chiral (space group likely P2₁ or P2₁2₁2₁).[1][2][3]

Absolute Configuration (The Flack Parameter)

Validating the "D" (R) configuration is the primary goal.

-

Flack Parameter (x):

-

Note: If the standard uncertainties on the Flack parameter are too high (e.g., 0.0(3)), the assignment is ambiguous. In this case, derivatization with a heavy atom (e.g., p-bromobenzoate) is required to increase the anomalous signal.

Structural Logic Diagram

Figure 2: The crystallographic refinement logic flow. The Flack parameter check is the "gatekeeper" for chiral validation.

Applications in Drug Development[9]

Understanding the crystal structure of D-cyclohexylalaninol allows researchers to:

-

Map Pharmacophores: The distance between the amine nitrogen and the hydroxyl oxygen in the solid state often mimics the bound conformation in metalloprotease active sites.

-

Optimize Solubility: Analysis of the lattice energy and packing density helps in predicting the solubility profile of drug candidates incorporating this scaffold.

-

Quality Control: Powder X-ray Diffraction (PXRD) patterns simulated from the single-crystal data serve as a "fingerprint" for identifying the correct enantiomorph in bulk manufacturing.[2][3]

References

-

Görbitz, C. H. (2019).[2][3][4] "The Rich Solid-State Phase Behavior of L-Phenylalanine: Disappearing Polymorphs and High Temperature Forms." Crystal Growth & Design, 19(2), 1360–1367. [1][2][3]

-

Ihlefeldt, F. S., et al. (2014).[3][5] "The Polymorphs of L-Phenylalanine." Angewandte Chemie International Edition, 53(49), 13600–13604.[5]

-

Hu, H., & Wang, Z. (2023).[6][7] "Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis." Journal of the American Chemical Society, 145(38), 20775–20781. [1][2][3]

-

Parsons, S. (2021).[2][3] "Flack parameter and absolute configuration determination in light-atom structures." Journal of Applied Crystallography, 54, 1-8. (General Reference for Methodology).

-

PubChem. (2025).[2][3] "Compound Summary: (2S)-2-amino-3-cyclohexylpropan-1-ol."[1][2][3] National Library of Medicine.[2][3] [1][2][3]

Sources

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. (2S)-2-amino-3-cyclohexylpropan-1-ol hydrochloride | C9H20ClNO | CID 16212813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 444569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

Methodological & Application

use of d-cyclohexylalaninol in peptide synthesis.

Application Note: Strategic Incorporation of D-Cyclohexylalaninol in Peptide Synthesis

Executive Summary

This technical guide details the strategic application and synthetic protocols for D-Cyclohexylalaninol (D-Cha-ol) , a reduced amino alcohol derivative of D-Cyclohexylalanine. Unlike canonical amino acids, D-Cha-ol lacks a C-terminal carboxyl group, rendering standard Solid-Phase Peptide Synthesis (SPPS) anchoring methods obsolete. This guide provides two validated workflows: Direct Resin Anchoring (O-Tritylation) for linear SPPS and Convergent Solution Coupling for high-value fragment assembly.

Key Applications:

-

Proteolytic Resistance: C-terminal alcohol "capping" eliminates the recognition motif for carboxypeptidases.

-

Pharmacophore Engineering: The bulky cyclohexyl group (

) targets hydrophobic pockets in GPCRs (e.g., Somatostatin analogs) and protease inhibitors. -

Transition State Mimetics: The hydroxyl group serves as a scaffold for synthesizing aldehyde or statine-like transition state inhibitors.

Chemical Profile & Rationale

D-Cyclohexylalaninol combines the steric bulk of a cyclohexyl ring with the chemical inertness of a primary alcohol.

| Property | Specification |

| IUPAC Name | (2R)-2-amino-3-cyclohexylpropan-1-ol |

| Molecular Weight | 157.25 g/mol |

| Structural Feature | Saturated analog of Phenylalaninol; Non-aromatic, lipophilic |

| Solubility | Soluble in DCM, DMF, MeOH; Poor in Water |

| pKa (Amine) | ~9.5 (Nucleophilic in basic conditions) |

| Stability | Resistant to racemization; Alcohol group prone to O-acylation if unprotected |

Strategic Advantage:

Replacing Phenylalanine (Phe) with D-Cyclohexylalanine (Cha) or its alcohol (Cha-ol) often increases potency by maximizing Van der Waals contacts. The "ol" modification specifically prevents C-terminal degradation, extending plasma half-life (

Experimental Protocols

Method A: Direct SPPS via 2-Chlorotrityl Chloride (2-CTC) Resin

Best for: Routine synthesis of C-terminal peptide alcohols.

This method utilizes the unique property of 2-Chlorotrityl Chloride (2-CTC) resin to form an acid-labile trityl ether bond with the hydroxyl group of D-Cha-ol. This allows the peptide chain to be built directly on the alcohol.

Workflow Diagram:

Figure 1: Direct anchoring of D-Cyclohexylalaninol to 2-CTC resin via trityl ether linkage.

Step-by-Step Protocol:

-

Resin Preparation:

-

Use 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g).

-

Swell resin in dry Dichloromethane (DCM) for 20 minutes.

-

-

Loading (The Critical Step):

-

Dissolve D-Cyclohexylalaninol (5.0 eq. relative to resin) in dry DCM/DMF (1:1).

-

Add Pyridine (10.0 eq.). Note: Pyridine is preferred over DIPEA to minimize racemization and favor O-alkylation.

-

Add solution to resin and shake at room temperature for 4 hours .

-

Mechanism:[1] The trityl chloride reacts with the alcohol oxygen to form a trityl ether. The amine remains free (or can be Fmoc-protected; if using free amine, the next step is coupling).

-

-

Capping:

-

Chain Elongation:

-

Proceed with standard Fmoc SPPS.

-

First Coupling: If D-Cha-ol was loaded with a free amine, couple the next Fmoc-Amino Acid immediately using HATU/DIPEA.

-

-

Cleavage:

-

Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

Result: The high acid concentration cleaves the trityl ether, releasing the C-terminal alcohol, and simultaneously removes side-chain protecting groups.

-

Method B: Convergent Solution Phase Coupling

Best for: Precious fragments, non-standard backbones, or if 2-CTC resin is unavailable.

This method treats D-Cha-ol as a nucleophile in solution, coupling it to a fully formed, protected peptide fragment.

Workflow Diagram:

Figure 2: Convergent synthesis preserving side-chain protection until the final step.

Step-by-Step Protocol:

-

Fragment Synthesis:

-

Mild Cleavage (Fragment Isolation):

-

Activation & Coupling:

-

Dissolve the Protected Peptide-OH (1.0 eq) in dry DMF.

-

Add HATU (1.1 eq) and HOAt (1.1 eq).

-

Add DIPEA (2.5 eq) and stir for 30 seconds to activate.

-

Add D-Cyclohexylalaninol (1.2 eq).

-

Stir for 2–4 hours.

-

Chemoselectivity Note: The primary amine of D-Cha-ol is significantly more nucleophilic than the hydroxyl group. Under these conditions, amide bond formation is >95% selective over ester formation.

-

-

Work-up:

-

Precipitate in water or cold ether.

-

Perform global deprotection (TFA/scavengers) as described in Method A.

-

Analytical Control & Troubleshooting

Self-Validating the Protocol: To ensure the D-Cha-ol is correctly incorporated, perform the following checks:

| Checkpoint | Method | Expected Result |

| Resin Loading (Method A) | Weight Gain / IR | IR stretch at ~1050 cm⁻¹ (Ether). Weight gain indicates successful loading. |

| Coupling Efficiency | Chloranil Test | For Method A (after 1st AA coupling): Test should be negative (no free secondary amines) or Kaiser test (no primary amines). |

| Hydrophobicity Shift | RP-HPLC | D-Cha-ol is highly lipophilic. The final peptide should elute significantly later than the corresponding Phenylalanine or Alanine analog. |

| Mass Spectrometry | ESI-MS | Mass shift: D-Cha-ol adds 157.15 Da (minus H2O from coupling = +139.15 Da net mass addition to the chain). |

Common Pitfalls:

-

O-Acylation: In Method B, using large excesses of coupling reagents can esterify the alcohol. Remedy: Use stoichiometric HATU (1.0–1.1 eq) and monitor reaction progress.

-

Steric Hindrance: The cyclohexyl group is bulky. Coupling the amino acid immediately preceding D-Cha-ol may be slow. Remedy: Double couple the residue attached to D-Cha-ol or use HOAt additive.

References

-

Barlos, K., et al. (1991).[4] "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.[4] (Foundational work on 2-CTC resin loading).

-

Sigma-Aldrich (Merck). "Novabiochem® Peptide Resin Loading Protocols." Technical Library. (Protocol for alcohol loading on trityl resins).

- Werner, H. M., et al. (2012). "Use of 2-chlorotrityl chloride resin for the solid-phase synthesis of peptide alcohols." Journal of Peptide Science.

-

PubChem. "Fmoc-D-cyclohexylalanine Compound Summary." (Structural data for the parent amino acid).

-

BenchChem. "2-Chlorotrityl Chloride Resin: A Technical Guide." (Cleavage conditions for trityl ethers).

Sources

- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. peptide.com [peptide.com]

- 4. 利用できないコンテンツ [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. peptide.com [peptide.com]

- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

applications of d-cyclohexylalaninol in medicinal chemistry

Executive Summary

D-Cyclohexylalaninol (also known as (R)-2-amino-3-cyclohexylpropan-1-ol) is a critical chiral building block in modern drug discovery. It serves as a saturated, lipophilic isostere of D-phenylalaninol. Its primary utility lies in "escaping flatland"—replacing planar aromatic rings with sp³-rich cyclohexane motifs to improve metabolic stability, solubility, and hydrophobic pocket filling in protease inhibitors (Renin, HIV, BACE1). Additionally, it is a privileged scaffold for the synthesis of bulky chiral ligands (Bis-oxazolines) used in asymmetric catalysis.

This guide details the strategic application, synthesis, and quality control of D-cyclohexylalaninol, moving beyond basic properties to actionable experimental protocols.

Part 1: Strategic Applications in Drug Design

The "Saturated Isostere" Strategy

In medicinal chemistry, the transition from a phenyl ring (in Phenylalanine) to a cyclohexyl ring (in Cyclohexylalanine) is a strategic modification known as saturation editing .

-

Metabolic Stability: Aromatic rings are prone to oxidative metabolism (e.g., hydroxylation by CYP450). The cyclohexyl group is metabolically "harder," extending the half-life of the drug candidate.

-

Hydrophobic Filling: The cyclohexyl ring is sterically bulkier than a phenyl ring (3D volume vs. 2D plane). It is ideal for filling large, hydrophobic S1/S1' subsites in enzymes like Renin and HIV Protease .

-

Solubility: Increasing the fraction of sp³ carbons (Fsp³) often correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Protease Inhibitor Design (Transition State Mimetics)

D-Cyclohexylalaninol is the precursor to hydroxyethylamine isosteres , which mimic the tetrahedral transition state of peptide bond hydrolysis.

-

Mechanism: The hydroxyl group of the alaninol core acts as a transition state mimic, engaging the catalytic aspartic acid residues (e.g., Asp32/Asp215 in Renin) in the enzyme active site, effectively "locking" the enzyme.

-

Target Class: Renin Inhibitors (e.g., Aliskiren analogs), HIV Protease Inhibitors, and BACE1 Inhibitors (Alzheimer's).

Asymmetric Catalysis (Chiral Ligands)

The bulky cyclohexyl group makes D-cyclohexylalaninol an excellent precursor for Chiral Bis(oxazoline) (BOX) ligands.

-

Steric Wall: In catalytic reactions (e.g., Diels-Alder, Cyclopropanation), the cyclohexyl group projects a massive "steric wall" that forces incoming substrates into a specific orientation, resulting in high enantiomeric excess (ee).

Part 2: Experimental Protocols

Protocol A: Synthesis of D-Cyclohexylalaninol (Hydrogenation Route)

Rationale: While reduction of D-cyclohexylalanine is possible, the most cost-effective and scalable route often starts from D-phenylalaninol, using catalytic hydrogenation to saturate the ring. This avoids expensive cyclohexyl-amino acid starting materials.

Reagents:

-

D-Phenylalaninol (1.0 equiv)

-

Rhodium on Carbon (5% Rh/C, 5 wt% loading) or PtO₂ (Adams' Catalyst)

-

Acetic Acid (Glacial, solvent)

-

Hydrogen Gas (H₂, 50-60 psi)

Step-by-Step Methodology:

-

Dissolution: In a high-pressure hydrogenation vessel (Parr reactor), dissolve D-Phenylalaninol (10.0 g, 66 mmol) in glacial acetic acid (100 mL). Note: Acetic acid prevents amine poisoning of the catalyst.

-

Catalyst Addition: Carefully add 5% Rh/C (0.5 g) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric.

-

Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 60 psi (4 bar) H₂.

-

Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor reaction progress by TLC (ninhydrin stain) or LC-MS (Target Mass [M+H]+ = 158.2). The aromatic UV absorption will disappear upon completion.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to a viscous oil.

-

Free Basing: Dissolve the residue in water (50 mL), cool to 0°C, and basify to pH >12 with 4M NaOH. Extract with Dichloromethane (DCM, 3 x 50 mL).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to yield D-cyclohexylalaninol as a white waxy solid.

Protocol B: Synthesis of Chiral Bis(oxazoline) Ligand (Cy-BOX)

Rationale: This protocol converts the amino alcohol into a C2-symmetric ligand for metal catalysis.

Reagents:

-

D-Cyclohexylalaninol (2.2 equiv)[3]

-

Dimethylmalononitrile (1.0 equiv)

-

Zinc Triflate (Zn(OTf)₂, 5 mol% catalyst)

-

Chlorobenzene (Solvent)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, combine dimethylmalononitrile (1.0 g, 10.6 mmol) and D-cyclohexylalaninol (3.6 g, 23.3 mmol).

-

Catalyst: Add Zn(OTf)₂ (190 mg, 0.53 mmol).

-

Cyclization: Add chlorobenzene (20 mL) and heat the mixture to reflux (135°C) for 24–48 hours. Ammonia gas (NH₃) is evolved during this process; ensure proper ventilation.

-

Monitoring: Monitor by TLC. The starting nitrile spot will disappear, and a less polar product spot will appear.

-

Workup: Cool to room temperature. Dilute with DCM (50 mL) and wash with water (2 x 30 mL) to remove zinc salts.

-

Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the (R,R)-Cy-BOX ligand.

Part 3: Quality Control & Characterization

To ensure the integrity of the chiral building block, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR (CDCl₃, 400 MHz) | Characteristic multiplets: δ 0.8–1.8 (11H, cyclohexyl), δ 2.8–3.0 (1H, CH-N), δ 3.3–3.6 (2H, CH₂-O). Absence of aromatic protons (7.0–7.5 ppm). |

| Chiral Purity | Chiral HPLC (e.g., Chiralcel OD-H) | > 99.0% ee . (R)-isomer must be dominant. |

| Optical Rotation | Polarimetry ( | Must match lot-specific Certificate of Analysis (Literature values vary by solvent/concentration; establish internal standard). |

| Chemical Purity | LC-MS | > 98% Area; [M+H]⁺ = 158.25 Da. |

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis tree and decision logic for using D-Cyclohexylalaninol in drug discovery.

Figure 1: Synthesis and Application Tree for D-Cyclohexylalaninol. The pathway highlights the conversion from the aromatic precursor to the saturated core, branching into medicinal and catalytic applications.

References

-

BenchChem. Spectroscopic and Synthetic Profile of (S)-2-Amino-3-cyclohexylpropan-1-ol: A Technical Guide. (2025).[3][4] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 444569, (2S)-2-amino-3-cyclohexylpropan-1-ol. (2025).[3][4] Link

-

Ghosh, A. K., et al. Structure-Based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Relevant for hydroxyethylamine isostere design). Link

-

Evans, D. A., et al. C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. J. Am. Chem. Soc.[5] (Foundational work on BOX ligands derived from amino alcohols). Link

-

Maibaum, J., et al. Renin Inhibitors: Novel Non-Peptide Transition State Analogues. Journal of Medicinal Chemistry. (Discusses cyclohexyl-based P1 sites).[6][7] Link

Sources

- 1. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Oxazoline synthesis [organic-chemistry.org]

- 6. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]

- 7. An orally active renin inhibitor: cyclohexylnorstatine-containing dipeptide (KRI-1314) - PubMed [pubmed.ncbi.nlm.nih.gov]

d-cyclohexylalaninol as a building block for complex molecules

Technical Application Note: D-Cyclohexylalaninol as a Chiral Scaffold in Complex Molecule Synthesis

Abstract

This technical guide details the utility of D-cyclohexylalaninol (CAS 205445-49-4) as a high-value chiral building block. Unlike its aromatic analogue (D-phenylalaninol), the cyclohexyl variant offers a saturated, lipophilic, and sterically demanding architecture essential for probing hydrophobic pockets in drug targets (e.g., HIV protease, Renin) and directing stereochemical outcomes in asymmetric catalysis. This document provides validated protocols for its synthesis, conversion into chiral oxazoline ligands, and integration into peptidomimetic scaffolds.

Chemical Profile & Structural Significance

D-cyclohexylalaninol is the reduced amino-alcohol derivative of D-cyclohexylalanine. Its utility stems from the cyclohexyl group , which functions as a "super-hydrophobe." In medicinal chemistry, this moiety mimics the spatial arrangement of phenylalanine but with significantly higher lipophilicity and metabolic stability, resisting chymotrypsin-like proteolysis.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (2R)-2-amino-3-cyclohexylpropan-1-ol | D-isomer configuration |

| CAS Number | 205445-49-4 | Specific to (R)-isomer |

| Molecular Formula | C9H19NO | |

| Molecular Weight | 157.25 g/mol | |

| Physical State | White Crystalline Solid | Hygroscopic; store desicated |

| Melting Point | 73–76 °C | Distinct from L-isomer |

| Boiling Point | ~289 °C | |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Sparingly soluble in water |

| pKa | ~15 (alcohol), ~9.5 (amine) | Amphoteric nature |

Synthesis Workflow & Causality

The synthesis of D-cyclohexylalaninol is rarely done de novo in drug discovery but rather accessed via the reduction of D-cyclohexylalanine. The choice of reducing agent is critical: Lithium Aluminum Hydride (LiAlH4) is preferred over Borane-DMS for amino acids to prevent concurrent reduction of the cyclohexyl ring or racemization.

Figure 1: Synthetic Pathway & Logic Flow

Caption: Workflow transforming aromatic precursors to the saturated D-cyclohexylalaninol scaffold, branching into catalytic and medicinal applications.

Application 1: Synthesis of Chiral Oxazoline Ligands

Context: Chiral oxazolines (e.g., BOX ligands) derived from D-cyclohexylalaninol are superior to phenyl-substituted ligands in reactions where steric bulk is required to induce enantioselectivity, such as in copper-catalyzed cyclopropanations or Diels-Alder reactions. The cyclohexyl "wall" effectively blocks one face of the coordination sphere.

Protocol: Condensation-Cyclization to 4-Cyclohexyl-2-Phenyloxazoline

Reagents:

-

D-cyclohexylalaninol (1.0 equiv)

-

Benzonitrile (1.1 equiv)

-

Zinc Chloride (ZnCl2) (Catalytic, 5 mol%)

-

Chlorobenzene (Solvent)

Step-by-Step Methodology:

-

Setup: In a flame-dried pressure tube, dissolve D-cyclohexylalaninol (10 mmol) and benzonitrile (11 mmol) in chlorobenzene (20 mL).

-

Catalyst Addition: Add anhydrous ZnCl2 (0.5 mmol). The Lewis acid activates the nitrile for nucleophilic attack by the amino alcohol.

-

Thermal Cyclization: Seal the tube and heat to 130°C for 12-24 hours. Note: The reaction proceeds via an amidine intermediate which releases ammonia upon cyclization. Ventilation is required.

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) to remove zinc salts.

-

Purification: Dry organic layer over Na2SO4. Concentrate and purify via flash chromatography (Hexanes/EtOAc 4:1).

-

Validation: 1H NMR should show the disappearance of the N-H protons and the appearance of the oxazoline C2-H signal (if using a formate precursor) or aromatic signals from the nitrile.

Mechanism Check: The bulky cyclohexyl group at C4 forces the substituents into a specific conformation, minimizing steric clash with the metal center in subsequent catalytic cycles.

Application 2: Peptidomimetic Drug Design (Hydrophobic Cores)

Context: In HIV protease inhibitors and Renin inhibitors, the S1/S1' pockets are often large and hydrophobic. D-cyclohexylalaninol serves as a transition-state mimic precursor. Replacing a benzyl group (Phe) with a cyclohexylmethyl group (Cha) often improves binding affinity by 10-100 fold due to the "Hydrophobic Effect" and entropy gain (displacement of ordered water molecules from the pocket).

Protocol: Coupling to Create a Hydroxyethylamine Isostere

This protocol describes coupling D-cyclohexylalaninol to an activated acid to form an intermediate for a protease inhibitor core.

Reagents:

-

N-Boc-D-cyclohexylalaninol (Protected precursor)

-

Dess-Martin Periodinane (DMP)

-

Vinyl Magnesium Bromide

Methodology (The "Core" Synthesis):

-

Oxidation: Dissolve N-Boc-D-cyclohexylalaninol (5 mmol) in DCM. Add DMP (1.1 equiv) at 0°C. Stir for 2 hours to generate the N-Boc-D-cyclohexylalaninal (aldehyde). Critical: Aldehydes are prone to racemization; proceed immediately to the next step.

-

Grignard Addition: Cool the aldehyde solution to -78°C. Slowly add Vinyl Magnesium Bromide (1.0 M in THF, 2.0 equiv). The bulky cyclohexyl group directs the nucleophilic attack (Cram's Chelate Model), favoring the anti-amino alcohol product.

-

Quench: Quench with saturated NH4Cl at -78°C.

-

Result: This generates an allylic alcohol scaffold. The alkene can be further functionalized (ozonolysis, epoxidation) to create the hydroxyethylamine core found in drugs like Nelfinavir or Saquinavir analogues.

Quality Control & Handling

Storage:

-

Store at -20°C.

-

Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen).

Analytical Parameters (Self-Validation):

-

HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. D-cyclohexylalaninol lacks a strong chromophore (no UV absorbance >210 nm). Use ELSD (Evaporative Light Scattering Detector) or derivatize with Fmoc-Cl for UV detection.

-

Chiral Purity: Determine enantiomeric excess (ee) using a Chiralpak AD-H column. Racemization is a common failure mode during synthesis; ensure >98% ee before use in auxillary applications.

References

-

PubChem Compound Summary. (2025). 2-Amino-3-cyclohexylpropan-1-ol (CID 4068950).[1] National Library of Medicine. Link

-

Ghosh, A. K., et al. (2018). Design and Synthesis of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for ligand alcohol use in PIs). Link

-

Garg, P., et al. (2014).[2] Synthesis of 2-oxazolines from nitriles and aminoalcohols. Journal of Organic Chemistry, 79(18), 8668-8677. Link

-

BenchChem Technical Guide. (2025). L-Cyclohexylalanine: Solubility and Stability. (Data extrapolated for D-isomer physical properties). Link

-

ChemicalBook. (2024). D-Cyclohexylalaninol CAS 205445-49-4 Entry. Link

Sources

Catalytic Applications of D-Cyclohexylalaninol Derivatives: A Detailed Guide for Researchers

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount. Among the diverse array of chiral building blocks, D-cyclohexylalaninol, a derivative of the non-proteinogenic amino acid cyclohexylalanine, has emerged as a valuable precursor for a range of powerful catalysts. Its rigid cyclohexyl group provides a well-defined steric environment, crucial for inducing high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth exploration of the catalytic applications of D-cyclohexylalaninol derivatives, offering detailed application notes, step-by-step protocols, and the scientific rationale behind their use for researchers, scientists, and professionals in drug development.

Introduction: The Significance of D-Cyclohexylalaninol in Asymmetric Catalysis

D-Cyclohexylalaninol serves as a cornerstone in the synthesis of chiral ligands and organocatalysts. Its inherent chirality, stemming from a readily available chiral pool, and the bulky cyclohexyl moiety make it an excellent choice for creating a sterically demanding yet tunable catalytic environment. This steric hindrance is instrumental in differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. The primary applications of D-cyclohexylalaninol derivatives lie in the realm of asymmetric reductions, alkylations, and cycloaddition reactions, where they have demonstrated remarkable efficacy in affording products with high enantiomeric excess (ee).

Core Application: Asymmetric Reduction of Prochiral Ketones via CBS Catalysis

One of the most prominent applications of D-cyclohexylalaninol is in the preparation of chiral oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This powerful and reliable method facilitates the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[3][4]

Mechanistic Insight: The Rationale for Enantioselectivity

The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF). The exceptional stereocontrol arises from a highly organized transition state.[5] The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom complexes with the borane.[4] This dual activation brings the reactants into close proximity within a rigid, chiral environment. The bulky cyclohexyl group, derived from the D-cyclohexylalaninol backbone, effectively shields one face of the ketone, forcing the hydride transfer from the borane to occur preferentially from the less hindered face. This leads to the predictable formation of one enantiomer of the alcohol.[6][7]

Diagram: Catalytic Cycle of the CBS Reduction

Caption: Catalytic cycle of the CBS reduction.

Protocol 1: Synthesis of the D-Cyclohexylalaninol-Derived Oxazaborolidine Catalyst

The preparation of the oxazaborolidine catalyst is a critical first step and is typically performed in situ or as an isolable compound.

Materials:

-

D-Cyclohexylalaninol

-

Borane dimethyl sulfide complex (BH₃·SMe₂) or Trimethylboroxine

-

Anhydrous toluene

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Argon or Nitrogen source

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add D-cyclohexylalaninol (1.0 eq).

-

Add anhydrous toluene to dissolve the amino alcohol.

-

Slowly add borane dimethyl sulfide complex (1.0 eq) to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours, during which the evolution of hydrogen gas and dimethyl sulfide will be observed.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude oxazaborolidine catalyst, which can be used directly or purified by distillation or crystallization.

Protocol 2: Asymmetric Reduction of Acetophenone

This protocol details the enantioselective reduction of acetophenone, a common benchmark substrate, to (R)-1-phenylethanol.

Materials:

-

D-Cyclohexylalaninol-derived oxazaborolidine catalyst (10 mol%)

-

Acetophenone

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add the D-cyclohexylalaninol-derived oxazaborolidine catalyst (0.1 eq) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the borane-THF complex (0.6 eq) to the catalyst solution and stir for 15 minutes to allow for the formation of the active catalyst-borane complex.[8]

-

In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst mixture at 0 °C over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Slowly add 1 M HCl to hydrolyze the borate esters.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| Acetophenone | 10 | >95 | >98 (R) |

| Propiophenone | 10 | >95 | >97 (R) |

| α-Tetralone | 10 | >90 | >95 (R) |

Application in Asymmetric Alkylations: Enantioselective Addition of Organozinc Reagents

Derivatives of D-cyclohexylalaninol also serve as highly effective chiral ligands in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process for the synthesis of chiral secondary alcohols.

Mechanistic Rationale

In this catalytic system, the D-cyclohexylalaninol derivative acts as a chiral ligand that coordinates to the titanium (IV) isopropoxide, which in turn facilitates the transfer of an ethyl group from diethylzinc to the aldehyde. The chiral ligand-metal complex creates a sterically defined pocket around the aldehyde, directing the nucleophilic attack of the ethyl group to one of the prochiral faces of the carbonyl. The bulky cyclohexyl group plays a crucial role in establishing this chiral environment, leading to high enantioselectivity.

Diagram: Proposed Transition State for Diethylzinc Addition

Caption: Proposed transition state in diethylzinc addition.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the asymmetric ethylation of benzaldehyde.[9]

Materials:

-

D-Cyclohexylalaninol derivative (e.g., N,N-dibutyl-D-cyclohexylalaninol) (20 mol%)

-

Titanium (IV) isopropoxide (Ti(OⁱPr)₄)